4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a chloro group and a sulfonyl azetidine moiety, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring, introduction of the chloro group, and attachment of the sulfonyl azetidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl azetidine moiety may play a role in binding to target proteins or enzymes, while the pyrazole ring can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
- 1-bromo-4-(trifluoromethoxy)benzene
Uniqueness
4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its specific combination of functional groups and structural features. The presence of the sulfonyl azetidine moiety and the trifluoromethoxy group distinguishes it from other similar compounds, potentially offering unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13ClF3N3O3S |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-chloro-1-[[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H13ClF3N3O3S/c15-11-5-19-20(9-11)6-10-7-21(8-10)25(22,23)13-4-2-1-3-12(13)24-14(16,17)18/h1-5,9-10H,6-8H2 |
InChI Key |
LBMRGAJTYPVRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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